molecular formula C5H3F9O B081602 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- CAS No. 14117-17-0

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-

Cat. No.: B081602
CAS No.: 14117-17-0
M. Wt: 250.06 g/mol
InChI Key: IOOVIIUXHLMNFE-UHFFFAOYSA-N
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Description

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is a fluorinated alcohol with the molecular formula C5H3F9O and a molecular weight of 250.0623 . This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties.

Chemical Reactions Analysis

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- finds applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets . This property is particularly valuable in drug design, where enhanced membrane permeability is often desired.

Comparison with Similar Compounds

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be compared with other fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol. While both compounds share similar fluorinated structures, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is unique due to its additional trifluoromethyl groups, which confer distinct chemical reactivity and physical properties .

Similar compounds include:

These compounds are often used in similar applications but differ in their specific chemical behaviors and properties.

Properties

IUPAC Name

3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c6-3(7,8)2(1-15,4(9,10)11)5(12,13)14/h15H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOVIIUXHLMNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161583
Record name 2,2,2-tris(Trifluoromethyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14117-17-0
Record name 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-tris(Trifluoromethyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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